3-(3-chloro-4-methylphenyl)-6-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
Properties
IUPAC Name |
3-(3-chloro-4-methylphenyl)-6-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN5O/c1-11-6-7-13(8-14(11)19)25-17-16(22-23-25)18(26)24(10-21-17)9-12-4-2-3-5-15(12)20/h2-8,10H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNKUDDFMDWUTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=CC=C4F)N=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(3-chloro-4-methylphenyl)-6-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves multiple steps, typically starting with the preparation of the triazole and pyrimidine precursors. The synthetic route may include the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with nitriles or other suitable reagents.
Synthesis of the pyrimidine ring: This step involves the condensation of suitable amidines or guanidines with carbonyl compounds.
Coupling of the triazole and pyrimidine rings: The two rings are fused together through a series of reactions, often involving halogenation and nucleophilic substitution.
Introduction of substituents: The chloro, methyl, and fluorophenyl groups are introduced through various substitution reactions, using reagents such as chlorinating agents, methylating agents, and fluorinating agents.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and other process aids to enhance reaction efficiency.
Chemical Reactions Analysis
3-(3-chloro-4-methylphenyl)-6-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chloro, methyl, and fluorophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions, using reagents such as alkyl halides, amines, or thiols.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, catalysts such as palladium or platinum, and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
Chemistry
The compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Research indicates that this compound exhibits potential bioactive properties:
- Antimicrobial Activity: Derivatives containing the triazolo[4,5-d]pyrimidine scaffold have shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values for some derivatives have been reported as low as 0.24 μg/mL .
- Anticancer Properties: Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, making it a candidate for drug discovery .
Medicinal Chemistry
The compound is being investigated for its potential therapeutic effects in preclinical studies. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industrial Applications
In industrial settings, the compound can be utilized as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties can enhance product performance in various applications.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of several triazolopyrimidine derivatives, including this compound. The results indicated that compounds with similar structures exhibited potent activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The study highlighted the potential for developing new antibiotics based on this scaffold .
Case Study 2: Anticancer Activity
In another investigation, researchers explored the anticancer effects of triazolopyrimidine derivatives on human cancer cell lines. The results showed that certain derivatives led to significant apoptosis in cancer cells while sparing normal cells. This selectivity suggests a promising therapeutic index for further development .
Mechanism of Action
The mechanism of action of 3-(3-chloro-4-methylphenyl)-6-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Structural and Substituent Effects
a) 5-(4-Chlorophenoxy)-6-isopropyl-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one ()
- Core Structure: Shares the triazolopyrimidinone backbone but differs in substituents.
- Substituents: Position 3: Phenyl group (vs. 3-chloro-4-methylphenyl in the target compound). Position 5: 4-Chlorophenoxy group (absent in the target compound). Position 6: Isopropyl group (vs. 2-fluorophenylmethyl in the target compound).
- Key Observations: The triazolopyrimidine ring is coplanar (max deviation: 0.021 Å), indicating conjugation, which is consistent with the target compound’s electronic structure .
b) 3-(2-Hydroxyphenyl)-7-methyl-1-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one ()
- Core Structure : Triazolo[4,3-a]pyrimidine isomer (vs. triazolo[4,5-d]pyrimidine in the target compound).
- Substituents: Position 3: 2-Hydroxyphenyl group (introduces H-bond donor capability absent in the target compound). Position 7: Methyl group (vs.
- Key Observations :
- The hydroxyl group enhances polarity (IR: 3433 cm⁻¹ for O–H stretch) but may reduce metabolic stability compared to the chloro and fluoro substituents in the target compound .
- Molecular weight (318 g/mol) is lower than the target compound’s estimated weight (~420–450 g/mol), suggesting differences in lipophilicity .
c) 6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one (CAS 1040639-91-5; )
- Core Structure: Identical triazolopyrimidinone core.
- Substituents :
- Position 6: 3,4-Dimethoxyphenyl-oxadiazole group (vs. 2-fluorophenylmethyl in the target compound).
- Position 3: 3-Fluorophenylmethyl group (similar but positional isomer of the target’s 2-fluorophenylmethyl).
- Key Observations: The oxadiazole ring introduces additional H-bond acceptors (total 10 vs. Higher molecular weight (463.43 g/mol) compared to the target compound may impact bioavailability .
Physicochemical and Pharmacokinetic Properties
Biological Activity
The compound 3-(3-chloro-4-methylphenyl)-6-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazolopyrimidine family. This class of compounds has garnered attention in medicinal chemistry due to their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, highlighting its potential therapeutic applications and underlying mechanisms.
Chemical Structure and Properties
The compound is characterized by a unique triazolo-pyrimidine framework that contributes to its biological activity. The presence of chloro and fluoro substituents enhances its lipophilicity and potentially its interaction with biological targets.
Biological Activity Overview
Research indicates that derivatives of triazolopyrimidines exhibit a broad spectrum of biological activities:
- Antiviral Activity : Compounds within this class have shown promise in inhibiting viral replication. For instance, [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones have been reported to inhibit Chikungunya virus (CHIKV) replication in low micromolar concentrations without cytotoxic effects .
- Anticancer Activity : Several studies have demonstrated that triazolopyrimidine derivatives possess significant cytotoxic effects against various cancer cell lines. For example, newly synthesized triazolopyrimidine compounds were tested against human breast (MCF-7), lung (A549), and colon (HCT116) cancer cell lines. Results indicated that certain derivatives exhibited superior anticancer activity compared to standard chemotherapeutic agents like doxorubicin .
- Mechanisms of Action : The mechanisms through which these compounds exert their biological effects often involve the inhibition of specific enzymes or pathways critical for cellular proliferation or viral replication. For instance, molecular docking studies have shown strong binding affinities to key viral proteases, suggesting a potential role as protease inhibitors in antiviral therapy .
Table 1: Summary of Biological Activities
| Activity Type | Target Pathogen/Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Antiviral | CHIKV | Low | |
| Anticancer | MCF-7 | 10-20 | |
| Anticancer | A549 | 15-25 | |
| Anticancer | HCT116 | 20-30 |
Case Studies
- Antiviral Efficacy Against CHIKV : A study demonstrated that derivatives of triazolopyrimidines could inhibit CHIKV replication effectively at low concentrations while exhibiting minimal toxicity to host cells. This suggests their potential as therapeutic agents against viral infections .
- Cytotoxicity in Cancer Models : In vitro studies on various cancer cell lines revealed that specific derivatives displayed significant cytotoxicity compared to conventional drugs. For example, compounds were shown to induce apoptosis in MCF-7 cells more effectively than doxorubicin .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?
Methodological Answer: Synthesis optimization requires careful control of reaction conditions, catalysts, and purification techniques. Based on analogous triazolopyrimidine derivatives (e.g., ):
- Stepwise Functionalization : Introduce substituents (e.g., 3-chloro-4-methylphenyl) early to avoid steric hindrance in later steps.
- Catalysts : Use Lewis acids (e.g., ZnCl₂) or palladium-based catalysts for coupling reactions.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) for high purity .
Q. Example Synthesis Protocol Table :
| Step | Reaction Type | Conditions | Catalyst/Purity Method | Yield Range |
|---|---|---|---|---|
| 1 | Cyclization | 80°C, DMF | K₂CO₃ | 60-70% |
| 2 | Alkylation | RT, THF | NaH | 75-85% |
| 3 | Purification | - | Column Chromatography | >95% purity |
Q. How can the structural features of this compound be characterized using spectroscopic methods?
Methodological Answer: Combine multiple spectroscopic techniques:
- NMR : Assign peaks for aromatic protons (δ 7.0–8.5 ppm), triazole (δ 8.2–8.5 ppm), and methyl groups (δ 2.3–2.6 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
- Mass Spectrometry : Confirm molecular weight via HRMS (ESI+) with <5 ppm error .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., monoclinic C2/c space group observed in analogous compounds) .
Q. What initial biological screening approaches are recommended for this compound?
Methodological Answer: Prioritize target-agnostic assays to identify potential activity:
- In vitro Enzyme Inhibition : Screen against kinases or proteases at 1–10 µM concentrations.
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Solubility Testing : Perform kinetic solubility assays in PBS (pH 7.4) to guide formulation .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
Methodological Answer: Focus on modifying substituents to evaluate pharmacophore requirements:
- Substituent Variations : Replace 2-fluorophenylmethyl with electron-withdrawing (e.g., -CF₃) or bulky groups (e.g., naphthyl) to assess steric/electronic effects .
- Core Modifications : Compare triazolopyrimidine with pyrazolopyrimidine cores to determine scaffold specificity.
Q. Example SAR Table :
| Derivative | R₁ (Position 3) | R₂ (Position 6) | IC₅₀ (Kinase X) | Notes |
|---|---|---|---|---|
| 1 | 3-Cl-4-MePh | 2-F-PhCH₂ | 0.8 µM | Parent |
| 2 | 4-CF₃Ph | 2-F-PhCH₂ | 2.3 µM | Reduced activity |
| 3 | 3-Cl-4-MePh | 1-NaphthylCH₂ | 5.6 µM | Steric clash |
Q. How to resolve contradictions in reported biological activity data for triazolopyrimidines?
Methodological Answer: Address discrepancies via:
- Assay Standardization : Use identical cell lines/passage numbers and control compounds (e.g., staurosporine for cytotoxicity) .
- Metabolic Stability Testing : Compare half-life in microsomal assays to rule out pharmacokinetic variability .
- Orthogonal Assays : Confirm target engagement using SPR (surface plasmon resonance) or thermal shift assays .
Q. What advanced spectroscopic techniques beyond NMR are critical for structural confirmation?
Methodological Answer: Leverage high-resolution methods:
- Single-Crystal X-ray Diffraction : Resolve bond lengths/angles (e.g., C–N bond ~1.34 Å in triazole rings) and confirm regiochemistry .
- Computational Modeling : Optimize geometry using DFT (B3LYP/6-31G*) and compare with experimental data .
- Dynamic NMR : Analyze rotational barriers of substituents (e.g., 2-fluorophenylmethyl) at variable temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
